molecular formula C10H16O4 B13601746 Ethyl3-(oxan-2-yl)-3-oxopropanoate

Ethyl3-(oxan-2-yl)-3-oxopropanoate

Cat. No.: B13601746
M. Wt: 200.23 g/mol
InChI Key: WAMYDXRIMDDXQD-UHFFFAOYSA-N
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Description

Ethyl 3-(oxan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and a keto group attached to the third carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(oxan-2-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(oxan-2-yl)-3-oxopropanoic acid+ethanolH2SO4ethyl 3-(oxan-2-yl)-3-oxopropanoate+water\text{3-(oxan-2-yl)-3-oxopropanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{ethyl 3-(oxan-2-yl)-3-oxopropanoate} + \text{water} 3-(oxan-2-yl)-3-oxopropanoic acid+ethanolH2​SO4​​ethyl 3-(oxan-2-yl)-3-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(oxan-2-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxan-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: 3-(oxan-2-yl)-3-oxopropanoic acid

    Reduction: Ethyl 3-(oxan-2-yl)-3-hydroxypropanoate

    Substitution: 3-(oxan-2-yl)-3-oxopropanoic acid and ethanol

Scientific Research Applications

Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or keto group reduction, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxopropanoate: Lacks the oxane ring, making it less structurally complex.

    Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: Contains a tetrahydrofuran ring instead of an oxane ring.

    Ethyl 3-(pyran-2-yl)-3-oxopropanoate: Contains a pyran ring, which is a six-membered ring with one oxygen atom but differs in the position of the oxygen atom.

Uniqueness

Ethyl 3-(oxan-2-yl)-3-oxopropanoate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(oxan-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)9-5-3-4-6-14-9/h9H,2-7H2,1H3

InChI Key

WAMYDXRIMDDXQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCO1

Origin of Product

United States

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